molecular formula C20H24N2O4S B250095 N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide

N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide

カタログ番号 B250095
分子量: 388.5 g/mol
InChIキー: UUVRUYBKSWDNFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide, commonly known as ASP3026, is a small molecule inhibitor that targets the anaplastic lymphoma kinase (ALK) protein. The ALK protein is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Aberrant activation of the ALK protein has been linked to the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). ASP3026 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of ALK-positive cancers.

作用機序

ASP3026 is a selective inhibitor of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. It binds to the ATP-binding pocket of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein and prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. By blocking the activation of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein, ASP3026 can induce apoptosis and inhibit tumor growth in N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers.
Biochemical and Physiological Effects
ASP3026 has been shown to have potent antitumor activity in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. In addition to its effects on tumor growth and proliferation, ASP3026 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor. ASP3026 has also been shown to induce apoptosis in cancer cells, which is the programmed cell death that occurs in response to cellular stress or damage.

実験室実験の利点と制限

One of the advantages of ASP3026 is its selectivity for the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. This allows for targeted inhibition of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide pathway without affecting other signaling pathways that may be involved in normal cellular processes. Another advantage of ASP3026 is its potency in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. However, one limitation of ASP3026 is its potential for off-target effects, which may lead to toxicity or adverse effects in non-cancerous cells.

将来の方向性

There are several future directions for the development and application of ASP3026. One direction is the evaluation of ASP3026 in clinical trials for the treatment of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. Preliminary results from phase I and II trials have shown promising antitumor activity and tolerability of ASP3026 in patients with N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive NSCLC and ALCL. Another direction is the investigation of combination therapies that may enhance the efficacy of ASP3026. Preclinical studies have shown that ASP3026 can synergize with other targeted therapies, such as EGFR inhibitors and MEK inhibitors, to improve the antitumor activity of these agents. Finally, the development of next-generation N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors that can overcome resistance to ASP3026 and other N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors is an important area of research. Resistance to N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors is a major challenge in the treatment of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers, and the development of novel agents that can overcome this resistance is critical for improving patient outcomes.

合成法

The synthesis of ASP3026 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-bromo-2-isopropylphenol, which is reacted with 2-chloroacetyl chloride to form the intermediate compound 2-(2-isopropylphenoxy)acetamide. This intermediate is then reacted with N-(4-aminophenyl)sulfonyl chloride in the presence of a base to form N-{4-[(aminosulfonyl)phenyl]}-2-(2-isopropylphenoxy)acetamide. Finally, the allylamine is introduced via a coupling reaction to form the desired product, N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide.

科学的研究の応用

ASP3026 has been extensively studied in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers, including NSCLC and ALCL. In vitro studies have shown that ASP3026 inhibits the growth and proliferation of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancer cells by blocking the activation of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. In vivo studies have demonstrated that ASP3026 can inhibit tumor growth and improve survival in mouse models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers.

特性

分子式

C20H24N2O4S

分子量

388.5 g/mol

IUPAC名

2-(2-propan-2-ylphenoxy)-N-[4-(prop-2-enylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H24N2O4S/c1-4-13-21-27(24,25)17-11-9-16(10-12-17)22-20(23)14-26-19-8-6-5-7-18(19)15(2)3/h4-12,15,21H,1,13-14H2,2-3H3,(H,22,23)

InChIキー

UUVRUYBKSWDNFD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C

正規SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。